molecular formula C12H12BrNO3S B12457200 4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide CAS No. 5846-20-8

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Katalognummer: B12457200
CAS-Nummer: 5846-20-8
Molekulargewicht: 330.20 g/mol
InChI-Schlüssel: OZYXFSGQVUPVBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is an organic compound with the molecular formula C12H12BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position and a 5-methylfuran-2-ylmethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide typically involves a multi-step process:

    Bromination: The starting material, benzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Furan Derivative Preparation: The 5-methylfuran-2-ylmethyl group is prepared separately, often starting from furan and introducing the methyl group through alkylation.

    Coupling Reaction: The final step involves coupling the brominated benzenesulfonamide with the furan derivative under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The furan ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of sulfonamide derivatives with biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and the furan ring contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline: Similar structure but with an aniline group instead of a sulfonamide.

    2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide: Another sulfonamide derivative with different substituents.

Uniqueness

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is unique due to the combination of the bromine atom, the furan ring, and the sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

5846-20-8

Molekularformel

C12H12BrNO3S

Molekulargewicht

330.20 g/mol

IUPAC-Name

4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H12BrNO3S/c1-9-2-5-11(17-9)8-14-18(15,16)12-6-3-10(13)4-7-12/h2-7,14H,8H2,1H3

InChI-Schlüssel

OZYXFSGQVUPVBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.